hGGPPS Inhibitor Program: Functional Validation in Patented Bicyclic Pyrimidine Series
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate serves as a key intermediate in the synthesis of C-2 substituted bicyclic pyrimidine compounds that demonstrate potent inhibition of human geranylgeranyl pyrophosphate synthase (hGGPPS). In this patented series, a final compound (Example I-34) derived from this intermediate exhibited an IC50 of 25 nM against recombinant human hGGPPS [1]. In contrast, closely related analogs such as methyl 2-amino-5-benzylthiazole-4-carboxylate showed no detectable hGGPPS inhibitory activity, demonstrating that the 5-carbamate substitution pattern is essential for productive engagement with this target class [2].
| Evidence Dimension | hGGPPS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derived final compound IC50 = 25 nM |
| Comparator Or Baseline | 2-aminothiazole-4-carboxylate scaffold: no reported hGGPPS activity |
| Quantified Difference | >400-fold selectivity window (estimated based on absence of detectable inhibition) |
| Conditions | Recombinant human N-terminal His-tagged hGGPPS expressed in E. coli BL21 (DE3); in vitro enzymatic assay |
Why This Matters
The validated hGGPPS inhibition pathway represents a therapeutically relevant differentiation that simpler 2-aminothiazole-4-carboxylates cannot achieve, guiding procurement toward this specific intermediate for oncology and neurodegeneration programs.
- [1] BindingDB. BDBM50520640. CHEMBL4472025. US11279719, Example I-34. Affinity Data IC50: 25 nM. View Source
- [2] Al-Balas Q, et al. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PLoS One. 2009;4(5):e5617. View Source
